(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Overview
Description
The compound (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule featuring a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.
Preparation of 6,7-dihydrothieno[3,2-c]pyridine: This can be synthesized via a cyclization reaction involving a suitable precursor such as a thienylamine and a ketone under acidic conditions.
Formation of Azetidine Ring: The azetidine ring can be introduced through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling Reactions: The final step involves coupling the azetidine and thiophene derivatives using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen functionalities.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst like palladium can reduce double bonds or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield fully saturated derivatives.
Scientific Research Applications
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new materials and drugs.
Material Science: The compound’s unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.
Mechanism of Action
The mechanism of action of (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways by binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: can be compared to other heterocyclic compounds such as:
Uniqueness
The uniqueness of This compound lies in its combination of multiple heterocyclic rings, which may confer unique electronic and steric properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS2/c23-19(20(7-1-2-8-20)18-4-3-10-25-18)22-13-16(14-22)21-9-5-17-15(12-21)6-11-24-17/h3-4,6,10-11,16H,1-2,5,7-9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTPZEVPEQFDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)N4CCC5=C(C4)C=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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